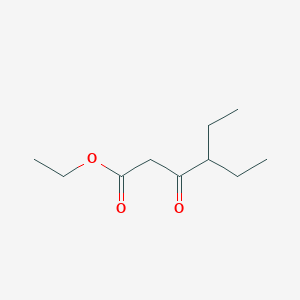![molecular formula C13H8ClNO B7905595 7-Chloro-2-phenylbenzo[d]oxazole](/img/structure/B7905595.png)
7-Chloro-2-phenylbenzo[d]oxazole
Descripción general
Descripción
7-Chloro-2-phenylbenzo[d]oxazole is a useful research compound. Its molecular formula is C13H8ClNO and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Agents : A study synthesized a series of compounds related to 7-Chloro-2-phenylbenzo[d]oxazole, showing potential as anticonvulsant agents. One compound in particular exhibited promising therapeutic potential with significant safety margins compared to the reference drug carbamazepine (Wei et al., 2010).
Acid-Base Equilibrium Studies : Research on benzodiazepinooxazoles, a category including this compound derivatives, explored their acid-base equilibrium reactions. This study is important for understanding the chemical properties and potential pharmaceutical applications of these compounds (Ikeda & Nagai, 1982).
Synthesis of Fused Pyridine- and Oxazole-Polycyclic Systems : Another study investigated the synthesis of complex polycyclic systems involving this compound structures, contributing to the field of organic chemistry and the development of new chemical entities (Nlcolaides et al., 1989).
Photolysis Reaction Study : The photolysis mechanism of 2-phenylbenzo[d]oxazole, closely related to this compound, was studied to understand its degradation under ultraviolet radiation. This research is significant for materials science, especially in the context of light-sensitive materials (Hui-xue et al., 2012).
Antiproliferative Activity in Cancer Research : A recent study designed and synthesized benzoxazole derivatives, including structures related to this compound, and evaluated their antiproliferative activity against various cancer cells. This highlights the potential of these compounds in oncological research (Kuzu et al., 2022).
Fluorescent and Colorimetric Sensor Development : Research involving derivatives of this compound has led to the development of selective fluorescent and colorimetric sensors for detecting specific ions in solutions, demonstrating applications in analytical chemistry and environmental monitoring (Ruan et al., 2011).
Propiedades
IUPAC Name |
7-chloro-2-phenyl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEIZCFCFFVNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-[2-(diethylamino)-1-hydroxyethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7905518.png)





![2-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B7905574.png)

![7-bromo-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B7905587.png)

